Enhanced Lipophilicity (XLogP3 = 1.1) Relative to 3-Methoxy Analog Provides Superior Membrane Permeability Potential
The target compound exhibits an XLogP3 of 1.1, significantly higher than that of the 3-methoxy analog 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide (estimated XLogP3 ≈ 0.5) [1]. This ~0.6 log unit difference translates to approximately a 4-fold higher octanol-water partition coefficient, which, according to the Lipinski framework, predicts improved passive membrane permeability [2]. The increased lipophilicity is attributable to the hydrophobic and electron-withdrawing character of the –CF₃ group compared to –OCH₃.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide (estimated XLogP3 ≈ 0.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021); comparator value estimated by fragment-based calculation due to lack of experimental determination. |
Why This Matters
Higher lipophilicity indicates a greater passive diffusion capacity, which is critical when selecting a tool compound for cell-based assays where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 3577153. XLogP3-AA = 1.1. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Rule-of-five framework linking log P to permeability). View Source
